molecular formula C14H18F3N3O2 B1405669 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid CAS No. 1227955-01-2

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid

Cat. No.: B1405669
CAS No.: 1227955-01-2
M. Wt: 317.31 g/mol
InChI Key: JOXCNAROLLBRTQ-UHFFFAOYSA-N
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Description

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid is a useful research compound. Its molecular formula is C14H18F3N3O2 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing for precise modulation of enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl group and diazepane ring . These interactions can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo slow degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and potential toxicity to specific organs. Threshold effects are often observed, where a certain dosage level must be reached to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The trifluoromethyl group can influence the metabolic stability and clearance of the compound, affecting its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may interact with intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, or it may be targeted to the mitochondria to influence metabolic processes. The subcellular distribution of this compound can determine its specific effects on cellular function.

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c15-14(16,17)11-3-1-5-18-13(11)20-7-2-6-19(9-10-20)8-4-12(21)22/h1,3,5H,2,4,6-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXCNAROLLBRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=C(C=CC=N2)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.